2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylpropanamide
Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylpropanamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-phenylpropanamide is 261.09358328 g/mol and the complexity rating of the compound is 281. The solubility of this chemical has been described as >39.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HIV-1 Protease Inhibition
A study by Abdel-Meguid et al. (1994) described an orally bioavailable HIV-1 protease inhibitor containing an imidazole-derived peptide bond replacement, demonstrating the compound's potent inhibition of the protease and its improved pharmacokinetic and oral bioavailability properties compared to its carboxamide-containing homologue. This highlights the relevance of imidazole derivatives in enhancing drug efficacy and bioavailability (Abdel-Meguid et al., 1994).
Anticancer Activity
Gomha et al. (2017) synthesized and evaluated novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety for their potent anticancer activities. These compounds were tested against Hepatocellular carcinoma cell lines, with some showing significant anticancer potential, indicating the therapeutic potential of imidazole-related structures in cancer treatment (Gomha et al., 2017).
Heterocyclic Compound Synthesis
Sedlák et al. (2003) explored the synthesis of 5,5-dimethyl-2-phenylimidazolin-4-thiones and 4,4-dimethyl-2-phenylthiazolin-5-ones from substituted 2-benzoylamino-2-methyl-thiopropanamides. This work contributes to the understanding of heterocyclic chemistry and provides insights into the synthesis of biologically active compounds (Sedlák et al., 2003).
Antirhinoviral Activity
Hamdouchi et al. (1999) designed and synthesized a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, demonstrating strong antirhinovirus activity. This study showcases the potential of imidazole derivatives in the development of novel antiviral agents (Hamdouchi et al., 1999).
Antihypertensive Agents
Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensive agents, highlighting the role of imidazole derivatives in cardiovascular drug development (Carini et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10(18-13-14-8-9-16(13)2)12(17)15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRBWMZUZSFNMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49721880 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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